REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O[CH:14]=[C:15]([C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C.C(N(CC)CC)C>C(#N)C>[C:21]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:2].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:21]([C:22]([F:23])([F:24])[F:25])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:14]=[N:10]2)=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
1.408 mL
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
crude mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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after the addition
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Type
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CUSTOM
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Details
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completion of reaction
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Type
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CUSTOM
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Details
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Volatiles were removed
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Type
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CUSTOM
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Details
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The resulting crude mixture was purified by flash chromatography (SiO2, Isolute Flash Si; 100 g)
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Type
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WASH
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Details
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The column was eluted by an EtOAc/hexanes mixture (0% to 20%)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
|
to afford a yellow oil of 1.4015 g
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Type
|
CUSTOM
|
Details
|
This oil was further purified by preparative HPLC (reverse phase, Kromasil® 100-5C18, 100×21.1 mm)
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Type
|
WASH
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Details
|
eluting with acetonitrile/water+0.1% TFA (30% to 100% organic in 10 min
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |